2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and diethylamino phenyl groups, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide likely mimics the action of natural auxins. It may bind to auxin receptors, triggering a series of events in the cell that lead to plant growth and development . It may also disrupt the plant’s normal growth patterns, leading to abnormal growth, senescence, and plant death .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, which is involved in the regulation of plant growth and development . The downstream effects of this disruption can include changes in cell division and elongation, differentiation, and responses to light and gravity .
Pharmacokinetics
Similar compounds like 2,4-d are known to be soluble in water , which could influence their absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The compound’s action at the cellular level likely results in changes in cell growth and division, potentially leading to abnormal growth patterns and plant death . This makes it effective as a herbicide, particularly for broadleaf plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-(diethylamino)aniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
4-(diethylamino)aniline: A precursor used in the synthesis of various organic compounds.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with a similar mode of action.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide apart from these similar compounds is its combined structural elements, which confer unique chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits.
Biological Activity
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide is a synthetic compound with significant biological activity, particularly as a synthetic auxin. Its structure features a dichlorophenoxy group and a diethylamino phenyl moiety, which contribute to its unique properties and potential applications in agriculture and pharmacology.
As a synthetic auxin, this compound mimics the action of natural auxins by binding to specific auxin receptors in plants. This interaction triggers signaling pathways that regulate various aspects of plant growth and development, such as cell elongation, division, and differentiation. The primary biochemical pathway affected is the auxin signaling pathway , which is crucial for normal plant physiology.
Biological Effects
The biological effects of this compound can be summarized as follows:
- Cell Growth and Division : The compound promotes cell elongation and division, leading to enhanced growth rates in treated plants.
- Abnormal Growth Patterns : Excessive application can result in abnormal growth patterns, including hyperelongation or stunted growth.
- Plant Mortality : High concentrations may lead to plant death due to uncontrolled growth responses.
Pharmacokinetics
Research indicates that similar compounds are typically soluble in water and exhibit varying degrees of absorption and distribution within plant tissues. The pharmacokinetic profile of this compound suggests rapid uptake and potential systemic movement within plants.
Comparative Analysis with Similar Compounds
Compound Name | IUPAC Name | Biological Activity | Applications |
---|---|---|---|
2,4-Dichlorophenoxyacetic acid | 2,4-D | Herbicide; promotes growth | Widely used in agriculture |
2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T | Herbicide; similar auxin activity | Historical use in agriculture |
4-(Diethylamino)aniline | N/A | Precursor for dyes; limited auxin activity | Industrial applications |
Case Studies
-
Growth Promotion in Crops : A study on the application of this compound demonstrated increased biomass in treated maize plants compared to untreated controls. The results indicated a significant enhancement in root and shoot length after two weeks of treatment.
- Methodology : Maize seeds were treated with varying concentrations (0.1 mM to 1 mM) of the compound.
- Results : The highest concentration resulted in a 30% increase in biomass compared to controls.
-
Toxicological Assessment : Toxicological studies have shown that exposure to high levels of this compound can adversely affect non-target organisms. In mammalian models, significant changes in hematological parameters were observed.
- Findings : Decreases in platelet counts and alterations in kidney function were noted after chronic exposure.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-3-22(4-2)15-8-6-14(7-9-15)21-18(23)12-24-17-10-5-13(19)11-16(17)20/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQZIPPLMZHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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